molecular formula C8H13N3O B10904192 N,N-diethyl-1H-pyrazole-4-carboxamide

N,N-diethyl-1H-pyrazole-4-carboxamide

Cat. No.: B10904192
M. Wt: 167.21 g/mol
InChI Key: WWOPMQYOVBAZCA-UHFFFAOYSA-N
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Description

N,N-Diethyl-1H-pyrazole-4-carboxamide (CAS 2171314-90-0) is a chemical compound belonging to the class of pyrazole carboxamides. These derivatives are of significant interest in medicinal and agrochemical research due to their broad spectrum of biological activities. Researchers value this scaffold for its potential as a building block in developing novel active molecules. Research Applications and Value The core structure of pyrazole carboxamides is a privileged scaffold in drug and pesticide discovery. While specific studies on this exact derivative are limited, closely related analogs have demonstrated notable antifungal activity against various phytopathogenic fungi, making them a subject of interest for agrochemical research . The mechanism of action for active pyrazole carboxamides often involves targeting fungal mitochondria, leading to the inhibition of critical enzymes in the respiratory chain, such as succinate dehydrogenase (Complex II) . Furthermore, structural analogs have shown promise in pharmacological research, including investigations for their anti-trypanosomal activity against parasites like Trypanosoma cruzi , the causative agent of Chagas disease . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

N,N-diethyl-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C8H13N3O/c1-3-11(4-2)8(12)7-5-9-10-6-7/h5-6H,3-4H2,1-2H3,(H,9,10)

InChI Key

WWOPMQYOVBAZCA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CNN=C1

Origin of Product

United States

Evolution of Pyrazole Heterocycle in Contemporary Chemical Research

The pyrazole (B372694) ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern organic and medicinal chemistry. nih.govresearchgate.nettsijournals.com Since its initial discovery, the pyrazole nucleus has transitioned from a chemical curiosity to a privileged scaffold, a term used to describe molecular frameworks that are frequently found in biologically active compounds. nih.govnih.gov Its prevalence is due to its unique combination of chemical and physical properties.

Pyrazoles are aromatic, π-electron-rich heterocycles, a feature that imparts significant stability. mdpi.com This aromaticity, coupled with the presence of two nitrogen atoms—one acting as a hydrogen bond donor (pyrrole-type) and the other as a hydrogen bond acceptor (pyridine-type)—allows for a variety of intermolecular interactions. nih.govmdpi.com This dual hydrogen-bonding capability is a key reason for the pyrazole scaffold's success in interacting with biological targets like proteins and enzymes. nih.gov

The evolution of pyrazole chemistry has been marked by the development of sophisticated synthetic methodologies. nih.govmdpi.com Initial syntheses often involved the straightforward cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. nih.govktu.edu While effective, modern research demands more complex and diverse substitution patterns. Consequently, contemporary methods include 1,3-dipolar cycloadditions, reactions with β-enamino diketones, and transition-metal-catalyzed cross-coupling reactions, which offer greater control over regioselectivity and functional group tolerance. nih.govktu.eduresearchgate.netresearchgate.net

In research, the pyrazole core is a fundamental element in the design of molecules for diverse applications, from agriculture to medicine. nih.govmdpi.com Pyrazole derivatives have been investigated for a wide spectrum of biological activities, including as antifungal, anti-inflammatory, anticancer, and antiviral agents. nih.govmdpi.com This versatility has cemented the pyrazole heterocycle as a critical component in the toolbox of synthetic chemists aiming to develop novel functional molecules. researchgate.net

Significance of Carboxamide Functionality in Pyrazole Scaffold Design for Academic Inquiry

Established Synthetic Routes to Pyrazole-4-carboxamide Core Structures

The construction of the pyrazole ring is a fundamental aspect of synthesizing pyrazole-4-carboxamide derivatives. Several robust methods have been established for this purpose.

Cyclocondensation Reactions involving Hydrazines and Carbonyl Systems

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, a reaction famously known as the Knorr pyrazole synthesis. nih.govbeilstein-journals.org This approach is a straightforward and rapid way to obtain polysubstituted pyrazoles. mdpi.comnih.gov The reaction involves the condensation of a bidentate nucleophile, hydrazine or its substituted derivatives, with a 1,3-dielectrophile, such as a β-diketone. mdpi.comnih.gov A significant challenge in this synthesis can be the regioselectivity when using substituted hydrazines, which may lead to a mixture of regioisomers. nih.govmdpi.com

Variations of this method utilize α,β-unsaturated carbonyl compounds, including vinyl ketones and acetylenic ketones, as the 1,3-dielectrophilic partner. mdpi.comnih.gov When α,β-unsaturated ketones are used, the initial product is a pyrazoline, which then requires an oxidation step to yield the aromatic pyrazole. mdpi.com In contrast, α,β-vinyl ketones bearing a leaving group can directly react with hydrazine derivatives to form pyrazoles. mdpi.com The reaction of hydrazines with acetylenic ketones has been a known route to pyrazoles for over a century, though it can also result in regioisomeric mixtures. mdpi.comnih.gov

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

Hydrazine DerivativeCarbonyl SystemProduct TypeReference
Hydrazine1,3-DiketonePolysubstituted Pyrazole mdpi.com
Substituted Hydrazineβ-DiketoneRegioisomeric Pyrazoles nih.govmdpi.com
Hydrazineα,β-Unsaturated KetonePyrazoline (requires oxidation) mdpi.com
HydrazineAcetylenic KetoneRegioisomeric Pyrazoles mdpi.comnih.gov

1,3-Dipolar Cycloaddition Strategies for Pyrazole Annulation

A powerful alternative for constructing the pyrazole ring is through a [3+2] cycloaddition reaction, specifically a 1,3-dipolar cycloaddition. nih.govnih.gov This method typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or an alkene as the dipolarophile. nih.govacs.org A significant advantage of this approach is the ability to generate the often unstable diazo compounds in situ from stable precursors like tosylhydrazones, thus avoiding their direct handling. acs.org

This strategy offers a convergent route to 3,5-disubstituted pyrazoles with good regioselectivity. acs.org The use of terminal alkynes in reaction with in situ generated diazo compounds has been demonstrated as a convenient one-pot procedure for preparing 1H-pyrazoles. acs.org Furthermore, intramolecular versions of this reaction, using alkyne-tethered N-tosylhydrazones, have been developed to synthesize fused polycyclic pyrazoles under mild, transition-metal-free conditions. acs.org

Multi-component Reaction (MCR) Approaches to Pyrazole-4-carboxamides

Multi-component reactions (MCRs) have emerged as highly efficient and atom-economical tools for the synthesis of complex molecules like pyrazole-4-carboxamides from simple starting materials in a single pot. nih.govbeilstein-journals.org These reactions offer several advantages over traditional multi-step syntheses, including a broader scope and increased efficiency. nih.gov

Several MCR strategies have been developed for the synthesis of pyrazole-4-carboxylates, which are direct precursors to the corresponding carboxamides. beilstein-journals.org One such approach involves the three-component reaction of aldehydes, β-ketoesters, and hydrazines, often facilitated by a catalyst. beilstein-journals.org For instance, a magnetic ionic liquid has been used to catalyze the one-pot, solvent-free synthesis of pyrazole-4-carboxylic acid ethyl ester derivatives in good to excellent yields. sid.ir Another example is the use of Yb(PFO)₃ as a catalyst for the three-component synthesis of polysubstituted pyrazoles. beilstein-journals.org Four-component reactions have also been reported for the synthesis of highly functionalized pyrazole derivatives, such as pyrano[2,3-c]pyrazoles. mdpi.comresearchgate.net

Table 2: Examples of Multi-component Reactions for Pyrazole Synthesis

Number of ComponentsReactantsCatalyst/ConditionsProduct TypeReference
ThreePhenylhydrazine, Benzaldehyde, Ethyl acetoacetate[bmim][FeCl4], flow oxygenPyrazole-4-carboxylic acid ethyl ester sid.ir
ThreeAldehydes, β-Ketoesters, HydrazinesYb(PFO)₃Polysubstituted Pyrazoles beilstein-journals.org
FourAromatic aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrateGraphene oxide, ultrasoundPyrano[2,3-c]pyrazoles mdpi.com
Four6-Amino-1,3-dimethyluracil, N,N-Dimethylformamide dimethyl acetal, Formyl-1H-pyrazoles, Primary aromatic amines[Bmim]FeCl₄Pyrimido[4,5-d]pyrimidines mdpi.com

Vilsmeier-Haack Formylation as a Precursor to Pyrazole-4-carbaldehydes

The Vilsmeier-Haack reaction is a crucial method for the introduction of a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings, including pyrazoles. igmpublication.orgresearchgate.netnih.gov This reaction utilizes a Vilsmeier reagent, typically prepared from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). igmpublication.orgtandfonline.com

Specifically for the synthesis of pyrazole-4-carboxamide precursors, the Vilsmeier-Haack reaction is instrumental in producing pyrazole-4-carbaldehydes. tandfonline.comnih.gov The reaction often proceeds by treating a hydrazone with the Vilsmeier reagent, leading to both cyclization to form the pyrazole ring and formylation at the 4-position. igmpublication.orgtandfonline.com For instance, hydrazones of aliphatic and aromatic methyl ketones undergo diformylation to yield pyrazole-4-carboxaldehydes. sid.irtandfonline.com The resulting pyrazole-4-carbaldehyde can then be oxidized to the corresponding carboxylic acid, a direct precursor for the amide coupling to form this compound.

Specific Synthesis of this compound and its Direct Precursors

The final step in the synthesis of this compound is typically the formation of the amide bond. This requires the preparation of a suitable pyrazole-4-carboxylic acid or its activated derivative.

Strategic Preparation of Pyrazole-4-carboxylic Acid and its Derivatives

The synthesis of pyrazole-4-carboxylic acid is a key step towards obtaining this compound. nih.gov Several synthetic routes are available for this purpose. One common method involves the Vilsmeier cyclization of hydrazones derived from β-keto esters. tandfonline.com This reaction, when carried out with the Vilsmeier reagent, can directly yield 1H-pyrazole-4-carboxylic acid esters. tandfonline.com The use of microwave irradiation has been shown to significantly increase the yield and reduce the reaction time for this transformation. tandfonline.com

Another strategy involves the direct oxidation of a pre-formed pyrazole. For example, 3,5-dichloro-1,4-dimethylpyrazole (B12100843) can be selectively oxidized to 3,5-dichloro-1-methylpyrazole-4-carboxylic acid using molecular oxygen in the presence of a cobalt acetate (B1210297) catalyst. oup.com Furthermore, pyrazole-4-carboxylates can be synthesized via multi-component reactions as previously discussed. beilstein-journals.orgsid.ir Once the pyrazole-4-carboxylic acid or its ester is obtained, standard amide bond formation reactions can be employed. This typically involves activating the carboxylic acid (e.g., by converting it to an acid chloride or using a coupling agent) followed by reaction with diethylamine (B46881) to yield the target compound, this compound.

Amidation Reactions Utilizing Diethylamine for Carboxamide Formation

The formation of the this compound core is typically achieved through the amidation of a pyrazole-4-carboxylic acid derivative with diethylamine. This transformation is a crucial step that introduces the diethylamide moiety, a common feature in various biologically active molecules. The general approach involves the activation of the carboxylic acid group to facilitate nucleophilic attack by diethylamine.

A common method for this amidation is the conversion of the pyrazole-4-carboxylic acid to its more reactive acid chloride. This can be accomplished using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting pyrazole-4-carbonyl chloride is then treated with diethylamine, often in the presence of a base to neutralize the hydrochloric acid byproduct, to yield the desired this compound.

Alternatively, direct coupling of the pyrazole-4-carboxylic acid with diethylamine can be achieved using various peptide coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), or other coupling agents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), facilitate the amide bond formation under milder conditions.

A general procedure for the synthesis of amides from carboxylic acids and amines in the presence of titanium tetrachloride (TiCl₄) has also been reported, which could be adapted for the synthesis of this compound. nih.gov This method involves the reaction of the carboxylic acid with the amine in pyridine (B92270) at elevated temperatures. nih.gov

Table 1: General Conditions for Amidation of Pyrazole-4-carboxylic Acid

Starting MaterialReagent(s)SolventConditionsProduct
1H-Pyrazole-4-carboxylic acid1. SOCl₂ or (COCl)₂2. Diethylamine, BaseAnhydrous, inert solvent (e.g., DCM, THF)1. Reflux2. 0°C to room temperatureThis compound
1H-Pyrazole-4-carboxylic acidEDC, DMAP, DiethylamineAprotic solvent (e.g., DMF, DCM)Room temperatureThis compound
1H-Pyrazole-4-carboxylic acidBOP, DIPEA, DiethylamineAprotic solvent (e.g., DMF)Room temperatureThis compound
1H-Pyrazole-4-carboxylic acidTiCl₄, DiethylaminePyridine85°CThis compound

Systematic Derivatization for Enhanced Research Utility

The this compound scaffold can be systematically derivatized to explore structure-activity relationships and develop new compounds with tailored properties. Key strategies include regioselective substitution on the pyrazole ring, functional group interconversions on the carboxamide moiety, and the synthesis of more complex bi-heterocyclic systems.

Regioselective Substitution Reactions on the Pyrazole Ring

The pyrazole ring is susceptible to electrophilic substitution, with the C4 and C5 positions being the most reactive, depending on the substituents already present.

Halogenation: The pyrazole ring can be regioselectively halogenated, typically at the C4 or C5 position. For instance, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS) has been shown to be an effective method for introducing a halogen at the C4 position. researchgate.net This provides a handle for further functionalization through cross-coupling reactions. The halogenation of pyrazoles using N-halosuccinimides can be carried out under mild conditions in solvents like carbon tetrachloride or water. researchgate.net

Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto the pyrazole ring, usually at the C4 position. bohrium.comdegres.euresearchgate.netmdpi.comarkat-usa.org This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which then formylates the pyrazole. The resulting pyrazole-4-carbaldehyde is a versatile intermediate for the synthesis of a wide range of derivatives. bohrium.comdegres.euresearchgate.net Microwave-assisted Vilsmeier-Haack reactions have been developed to improve reaction efficiency and reduce the use of toxic reagents. bohrium.comresearchgate.net

Table 2: Regioselective Substitution Reactions on the Pyrazole Ring

ReactionReagentsPosition of SubstitutionProduct
HalogenationN-Halosuccinimide (NXS)C4 or C54- or 5-Halo-N,N-diethyl-1H-pyrazole-4-carboxamide
FormylationPOCl₃, DMFC44-Formyl-N,N-diethyl-1H-pyrazole-4-carboxamide

Functional Group Interconversions on the Carboxamide Moiety

While the diethylamide group is generally stable, certain transformations can be envisioned to further diversify the molecular scaffold.

Reduction of the Amide: The carbonyl group of the carboxamide can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would convert the this compound into the corresponding 4-(diethylaminomethyl)-1H-pyrazole.

N-Dealkylation: Although challenging, N-dealkylation of the diethylamide is a potential transformation. This would yield the corresponding secondary or primary amide, which could then be further functionalized.

It is important to note that these transformations may require harsh conditions that could also affect the pyrazole ring. Therefore, careful optimization of reaction conditions would be necessary to achieve the desired selectivity.

Synthesis of Bi-heterocyclic Scaffolds and Hybrid Molecules Incorporating Pyrazole-4-carboxamide

The this compound scaffold can be used as a building block for the synthesis of more complex bi-heterocyclic systems, such as pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. These fused ring systems are of great interest due to their prevalence in biologically active compounds.

Synthesis of Pyrazolo[3,4-d]pyridazines: The synthesis of pyrazolo[3,4-d]pyridazinones can be achieved from pyrazole precursors. arkat-usa.orgnih.gov For example, a 1-aryl-4-formyl-1H-pyrazole-3-carboxylate can react with hydrazine to form the fused pyridazinone ring. arkat-usa.org To utilize this compound as a starting material, it would first need to be converted to a suitable precursor, such as a pyrazole-4-carbaldehyde, as described in section 2.3.1.

Synthesis of Pyrazolo[1,5-a]pyrimidines: Pyrazolo[1,5-a]pyrimidines are commonly synthesized through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.goveurjchem.com Therefore, to synthesize a pyrazolo[1,5-a]pyrimidine (B1248293) from this compound, the carboxamide would need to be converted to an amino group at the C5 position. This could potentially be achieved through a multi-step sequence involving, for example, nitration at the C5 position followed by reduction. The resulting 5-amino-N,N-diethyl-1H-pyrazole-4-carboxamide could then be cyclized with a suitable β-dicarbonyl compound to form the desired pyrazolo[1,5-a]pyrimidine.

Advanced Structural Characterization and Detailed Conformational Analysis of N,n Diethyl 1h Pyrazole 4 Carboxamide Systems

Spectroscopic Methodologies for Comprehensive Molecular Elucidation

Spectroscopic techniques are fundamental in confirming the identity and elucidating the structural features of N,N-diethyl-1H-pyrazole-4-carboxamide and related compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of pyrazole-4-carboxamides at the atomic level.

¹H NMR: Proton NMR spectra provide information about the chemical environment of hydrogen atoms in the molecule. For pyrazole (B372694) derivatives, the chemical shifts of the pyrazole ring protons are particularly informative. For instance, in 1H-pyrazole, the proton at the C3 and C5 positions typically appears as a singlet at approximately 7.74 ppm, while the C4 proton resonates around 6.10 ppm. chemicalbook.com The N-H proton of the pyrazole ring can be observed at a downfield shift, often around 13.60 ppm. chemicalbook.commdpi.com In this compound, the ethyl groups would exhibit characteristic triplet and quartet patterns. The specific chemical shifts can be influenced by substituents on the pyrazole ring. mdpi.comspectrabase.com

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. In pyrazole-carboxamides, the carbonyl carbon of the amide group typically appears in the range of δ = 162.78–159.00 ppm. nih.gov The carbons of the pyrazole ring also have distinct chemical shifts. For example, in a series of pyrazole-carboxamides, the C5 carbon of the pyrazole ring was observed at δ = 108.59 ppm. nih.gov The chemical shifts of the ethyl group carbons in N,N-diethylformamide, a related amide, appear at approximately 13.6 ppm (CH₃) and 41.5 ppm (CH₂). chemicalbook.com

¹⁵N NMR: Nitrogen-15 NMR is particularly useful for studying the tautomerism and electronic structure of pyrazole rings. researchgate.net For 1H-pyrazole derivatives, distinct signals can be observed for the two nitrogen atoms in the ring. mdpi.com In a study of 1H-pyrazole-3-(N-butyl)carboxamide, the ¹⁵N CP/MAS NMR spectra showed that it exists as a single tautomer in the solid state, while in solution, both tautomers are present. researchgate.net

¹⁹F NMR: While not directly applicable to this compound itself, ¹⁹F NMR is crucial for characterizing fluorinated derivatives, which are common in agrochemical and pharmaceutical research. nih.gov

A series of novel pyrazole-4-carboxamides were characterized using ¹H NMR, ¹³C NMR, and HRMS, confirming their structures. nih.govresearchgate.net

Table 1: Representative NMR Data for Pyrazole Derivatives

NucleusCompound ClassChemical Shift (ppm)Reference
¹H1H-PyrazoleC3/C5-H: ~7.74, C4-H: ~6.10, N-H: ~13.60 chemicalbook.com
¹³CPyrazole-carboxamidesC=O: 159.00-162.78 nih.gov
¹⁵N1H-Pyrazole-3-(N-butyl)carboxamideSolid-state shows one tautomer researchgate.net

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. In pyrazole-4-carboxamides, characteristic vibrational frequencies are observed for key bonds. nih.gov

N-H Stretching: The N-H stretching vibration of the pyrazole ring is typically observed in the region of 3427–3224 cm⁻¹. nih.gov

C=O Stretching: The carbonyl (C=O) stretching of the amide group is a strong, characteristic band, often appearing around 1702 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are usually found around 3041 cm⁻¹. researchgate.net

The IR spectra of synthesized pyrazole-carboxamide derivatives have been used to confirm the presence of key functional groups. nih.gov

Table 2: Characteristic FTIR Frequencies for Pyrazole-4-carboxamides

Vibrational ModeFrequency Range (cm⁻¹)Reference
N-H Stretch3427–3224 nih.gov
C=O Stretch~1702 researchgate.net
Aromatic C-H Stretch~3041 researchgate.net

Mass spectrometry is an essential technique for determining the molecular weight and confirming the molecular formula of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further solidifying the elemental composition. nih.govnih.gov The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For instance, in a study of pyrazole carbothioamides, the molecular ion peak (M+) was observed, confirming the molecular weight. nanobioletters.com

Single-Crystal X-ray Diffraction for Precise Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. acs.orgacs.org

The crystal structures of several pyrazole-4-carboxamide derivatives have been determined, revealing key structural features. nih.govresearchgate.netbohrium.com For example, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate showed that the molecule crystallizes in the monoclinic system with the space group P2₁/c. researchgate.netbohrium.com The structure was stabilized by intermolecular C-H···O and C-H···π interactions. researchgate.netbohrium.com The study of 4-halogenated-1H-pyrazoles revealed that the chloro and bromo analogs form trimeric hydrogen-bonding motifs, while the fluoro and iodo analogs form catemers. mdpi.com

Table 3: Crystallographic Data for a Representative Pyrazole Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.141(3)
b (Å)13.934(4)
c (Å)7.2777(18)
β (°)97.816(14)
Data for ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate researchgate.netbohrium.com

Tautomeric Equilibria and Protomer Characterization in Pyrazole-4-carboxamide Frameworks

Pyrazole derivatives can exist in different tautomeric forms, which are isomers that readily interconvert. The position of the proton on the pyrazole ring can vary, leading to different protomers. researchgate.net For instance, 1H-pyrazole-3-carboxamides can exist in equilibrium with their 1H-pyrazole-5-carboxamide tautomers. researchgate.net

NMR spectroscopy is a key technique for studying these equilibria in solution. researchgate.net In the solid state, techniques like solid-state NMR and X-ray diffraction can identify the predominant tautomer. researchgate.net For example, a study on 1H-pyrazole-3-(N-tert-butyl)carboxamide showed that in the crystal state, the tautomer with the amide group at position 3 is present. researchgate.net In solution, however, an equilibrium between tautomers was observed. researchgate.net The investigation of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed that it exists predominantly as the 1H-pyrazol-3-ol tautomer in both the solid state and in nonpolar solvents. mdpi.com

Conformational Analysis and Isomeric Studies (e.g., E/Z Isomerism of Related Derivatives)

The amide bond in this compound can exhibit restricted rotation, potentially leading to different conformers. Furthermore, derivatives of pyrazole-4-carboxamide can display geometric isomerism.

E/Z Isomerism: This type of stereoisomerism can occur in derivatives containing a carbon-carbon double bond. studymind.co.ukcreative-chemistry.org.uk The E/Z nomenclature is used to describe the arrangement of substituents around the double bond based on priority rules. studymind.co.ukcreative-chemistry.org.uk The Z-isomer has the higher priority groups on the same side of the double bond, while the E-isomer has them on opposite sides. studymind.co.ukcreative-chemistry.org.uk This is particularly relevant for derivatives where the pyrazole ring is attached to a larger system containing such a bond.

Computational Chemistry and Theoretical Modeling of N,n Diethyl 1h Pyrazole 4 Carboxamide Interactions

Quantum Chemical Computations and Density Functional Theory (DFT) Studies

Quantum chemical computations, particularly those employing Density Functional Theory (DFT), serve as a powerful lens to inspect the intrinsic properties of N,N-diethyl-1H-pyrazole-4-carboxamide at the atomic level. These theoretical calculations provide a foundational understanding of its electronic landscape and reactivity.

Electronic Structure and Molecular Orbital Analysis

DFT calculations, often at the B3LYP/6-31G* level of theory, have been instrumental in optimizing the molecular geometry of pyrazole-carboxamide compounds. jcsp.org.pk Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the electronic and charge transfer properties within the molecule. jcsp.org.pk For instance, in related pyrazole-carboxamide systems, the HOMO and LUMO energies have been calculated to understand electron delocalization and charge transfer characteristics. jcsp.org.pk The distribution of these frontier orbitals reveals how charge is transferred between different moieties of the molecule, such as from the pyrazole (B372694) and N-N moieties to other parts of the structure. jcsp.org.pk The energy gap between the HOMO and LUMO is a key indicator of a molecule's electronic stability and reactivity. nih.gov A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. nih.gov

Prediction of Reactive Sites and Electrostatic Potentials

The molecular electrostatic potential (MEP) map is a valuable tool derived from DFT calculations that visualizes the charge distribution on the molecular surface. researchgate.netresearchgate.net It helps in identifying the electrophilic and nucleophilic reactive sites of the molecule. researchgate.net The Mulliken charge analysis, another output of these theoretical studies, provides insights into the charge distribution across the atoms, which plays a significant role in understanding the molecule's internal structure, dipole moment, and electronic properties. researchgate.net For example, in some pyrazole derivatives, specific atoms like nitrogen have been identified as having high electronegativity based on these analyses. researchgate.net

Molecular Docking and Dynamic Simulation Studies

To understand how this compound might interact with biological macromolecules, researchers employ molecular docking and dynamic simulation techniques. These computational methods predict the binding modes and affinities of a ligand with a protein target.

Ligand-Protein Interaction Profiling and Binding Affinity Prediction

Molecular docking studies have been widely used to investigate the interaction of pyrazole carboxamide derivatives with various protein targets. nih.govnih.gov These studies predict the binding energy of the ligand-protein complex, with lower binding energy indicating a more favorable interaction. nih.gov For instance, docking studies on pyrazole derivatives with protein kinases have shown that these compounds can fit into the binding pocket, forming hydrogen bonds and other interactions. nih.gov The results often include data on inhibition constants and van der Waals forces, providing a comprehensive profile of the interaction. nih.gov

Binding Mode Analysis and Pharmacophore Mapping

The analysis of the binding mode reveals the specific orientation and conformation of the ligand within the active site of the protein. acs.org For example, in the case of LIMK1 inhibitors, the tetrahydropyrazolopyridinone core was found to be crucial for binding, with the primary amide forming important hydrogen bond interactions. acs.org Pharmacophore mapping helps in identifying the key chemical features of a molecule that are essential for its biological activity. nih.gov This information is vital for the design of new molecules with improved potency and selectivity. nih.gov

Theoretical Investigations of Reaction Mechanisms and Pathways

Theoretical calculations are also employed to explore the mechanisms of chemical reactions involving pyrazole derivatives. mdpi.com DFT can be used to analyze the reaction mechanism, including the activation-free energy of different pathways. researchgate.net These studies can reveal whether a reaction is governed by kinetic or thermodynamic factors. researchgate.net For example, theoretical investigations into the synthesis of pyrazole-5-carboxylates have shown that the regiospecificity of the reaction is determined by the thermodynamic stability of the final products. researchgate.net Control experiments and theoretical calculations have also been used to propose mechanisms for reactions catalyzed by pyrazole complexes, highlighting the role of the pyrazole moiety in facilitating the reaction. mdpi.com

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, π-π Stacking)

The structure of this compound inherently possesses several features that dictate its intermolecular interactions, which are crucial for its behavior in a biological or chemical system. The primary modes of non-covalent interaction available to this molecule are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The pyrazole ring itself is a key participant in hydrogen bonding. It contains an imino hydrogen (-NH) which can act as a hydrogen bond donor. globalresearchonline.net The second nitrogen atom in the pyrazole ring, with its lone pair of electrons, can function as a hydrogen bond acceptor. globalresearchonline.net Furthermore, the carboxamide group introduces a carbonyl oxygen, which is a strong hydrogen bond acceptor. Unlike primary or secondary amides, the tertiary amide nitrogen in this compound is not bonded to a hydrogen atom and therefore cannot act as a hydrogen bond donor. Studies on other pyrazole-carboxamide derivatives have confirmed the importance of these interactions. For instance, molecular docking simulations of a pyrazole-4-carboxamide derivative with succinate (B1194679) dehydrogenase revealed a critical hydrogen bond between the compound and a tryptophan residue (TRP 173) of the protein. nih.gov Similarly, the amide moiety in other pyrazole series has been shown to be indispensable for activity, with its known hydrogen bond donor interactions being crucial. acs.org

π-π Stacking: The pyrazole ring is an aromatic heterocycle. globalresearchonline.net This aromaticity allows the ring to participate in π-π stacking interactions with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, or tryptophan in proteins, or with the bases of DNA. Research on certain 1H-pyrazole-3-carboxamide derivatives has suggested that the pyrazole ring can embed into the minor grooves of DNA, engaging in π-π stacking with DNA bases, which may contribute to their biological activity. jst.go.jp This capacity for π-π interactions is a fundamental characteristic of the pyrazole scaffold.

The potential intermolecular interaction sites for this compound are summarized in the table below.

Molecular FeatureInteraction TypeRoleComment
Pyrazole Ring N-HHydrogen BondDonorThe primary hydrogen bond donor site on the molecule.
Pyrazole Ring Nitrogen (N2)Hydrogen BondAcceptorPossesses a lone pair of electrons available for H-bonding.
Amide Carbonyl Oxygen (C=O)Hydrogen BondAcceptorA strong hydrogen bond acceptor site.
Pyrazole Ringπ-π StackingParticipantThe aromatic ring can stack with other aromatic systems.
Amide NitrogenHydrogen BondNoneAs a tertiary amide, it lacks a hydrogen atom to donate.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Kinetic Relationship (SKR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Kinetic Relationship (SKR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or kinetic parameters. While a specific QSAR/SKR model for this compound was not found, extensive research on related pyrazole derivatives provides a clear framework for understanding which structural features are critical for activity.

Studies on various series of pyrazole carboxamides have successfully established relationships between structural modifications and biological outcomes. For example, a 2D-QSAR study on a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamides as anticancer agents identified key structural determinants for their inhibitory activity against Aurora A kinase. tandfonline.com The resulting model, which had a squared correlation coefficient (r²) of 0.8059, indicated that bulky, electron-withdrawing substituents at specific positions were favorable for activity. tandfonline.com

Similarly, structure-activity relationship (SAR) studies on pyrazole-based inhibitors of other enzymes have highlighted the importance of specific substitutions. In one series of pyrazole derivatives, the presence and size of substituents on the pyrazole ring were found to significantly impact binding affinity for the enzyme CYP2E1. nih.gov For instance, adding a methyl group at the C4 position increased affinity by 50-fold compared to the unsubstituted pyrazole. nih.gov In another study focusing on LIMK inhibitors, it was found that the C5-substituted carboxamide moiety was essential for inhibitory activity, with methylation of the amide leading to significantly weaker inhibitors. acs.orgacs.org

These findings collectively demonstrate that the biological and kinetic profiles of pyrazole carboxamides are highly sensitive to the nature and position of substituents on both the pyrazole ring and the carboxamide group. The diethyl groups on the amide nitrogen of this compound would be a key parameter in any QSAR model, influencing steric bulk, lipophilicity, and the inability to act as a hydrogen bond donor.

The following table summarizes key SAR findings from studies on related pyrazole carboxamide compounds, which would inform the development of a QSAR model for this compound.

Compound SeriesTargetKey Structural FindingsReference
N,1,3-triphenyl-1H-pyrazole-4-carboxamidesAurora A kinase (Anticancer)Bulky, electron-withdrawing substituents at the R1 and R2 positions of the phenyl ring are favored for inhibitory activity. tandfonline.com
Pyrazole derivativesCYP2E1 (Enzyme Inhibition)A methyl group at the C4 position of the pyrazole ring increased binding affinity 50-fold over unsubstituted pyrazole. nih.gov
Pyrazole-4-carboxamidesSuccinate dehydrogenase (Fungicidal)Specific derivatives showed activity comparable to or higher than commercial fungicides, with activity linked to hydrogen bonding capability. nih.gov
Tetrahydropyrazolo[3,4-c]pyridine-5-carboxamidesLIMK1/2 (Kinase Inhibition)The C5-substituted primary amide is indispensable for activity; methylation of the amide leads to significantly weaker inhibition. acs.orgacs.org
Biarylpyrazole carboxamidesCannabinoid CB1 Receptor (Antagonist)A para-substituted phenyl ring at C5 and a carboxamide group at C3 were identified as structural requirements for potent activity. nih.gov

Chemical Reactivity and Mechanistic Investigations of N,n Diethyl 1h Pyrazole 4 Carboxamide

Reactivity Profile of the Pyrazole (B372694) Heterocycle

The pyrazole ring is an electron-rich aromatic system, a characteristic that significantly influences its chemical reactivity. nih.gov The presence of a pyridine-like sp2-hybridized nitrogen and a pyrrole-like nitrogen, whose lone pair of electrons participates in the aromatic sextet, creates a unique electronic environment. nih.govnih.gov This structure makes the pyrazole ring susceptible to electrophilic attack, particularly at the C4 position, while also allowing for nucleophilic reactions at other positions. nih.gov

Electrophilic Substitution Reactions on the Pyrazole Ring

The electron-rich nature of the pyrazole ring facilitates electrophilic substitution reactions. The C4 position is generally the most susceptible to electrophilic attack due to its higher electron density. nih.gov This reactivity can be harnessed to introduce a variety of functional groups onto the pyrazole core. For instance, iodination of pyrazole derivatives can be achieved using reagents like ceric ammonium (B1175870) nitrate. acs.org

Another common electrophilic substitution is formylation, which can be accomplished through the Vilsmeier-Haack reaction. nih.gov This reaction utilizes a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce a formyl group (-CHO) onto the pyrazole ring, typically at the C4 position. nih.gov This aldehyde functionality can then serve as a versatile handle for further synthetic transformations. ekb.eg

Nucleophilic Attack and Addition Reactions

While the pyrazole ring is generally electron-rich, the presence of the nitrogen atoms can render the carbon atoms at positions C3 and C5 electrophilic and thus susceptible to nucleophilic attack. nih.gov The specific conditions and the nature of the substituents on the ring can influence the regioselectivity of such reactions.

Furthermore, the pyrazole ring can participate in cycloaddition reactions. For example, [3+2] cycloaddition reactions involving N,N-disubstituted hydrazines and alkynoates, often catalyzed by copper, provide a route to substituted pyrazoles. organic-chemistry.org Another example is the [3+2] cycloaddition of alkynes with sulfoximine (B86345) diazo compounds to yield pyrazolesulfoximines. nih.gov

Transformations of the Carboxamide Functionality

The N,N-diethyl-1H-pyrazole-4-carboxamide molecule includes a carboxamide group at the C4 position of the pyrazole ring. This functional group has its own characteristic reactivity, allowing for a range of chemical modifications.

Hydrolysis and Recyclization Pathways

The amide bond in the carboxamide group can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield the corresponding carboxylic acid and diethylamine (B46881). This hydrolysis can be a key step in the synthesis of other pyrazole derivatives. For instance, ester hydrolysis followed by amide coupling is a common strategy in the synthesis of more complex molecules containing the pyrazole scaffold. acs.orgacs.org

In some cases, the carboxamide functionality can participate in intramolecular cyclization reactions. For example, 5-aminopyrazoles bearing an amide substituent at the C4 position can react with urea (B33335) to form pyrazolo[3,4-d]pyrimidines. nih.gov This reaction involves nucleophilic attack from the exocyclic amine of the pyrazole onto the urea, followed by cyclization involving the amide group.

Redox Reactions of the Carboxamide Group

The carboxamide group is generally considered to be at a high oxidation state and is relatively resistant to further oxidation. However, it can be reduced to an amine. This reduction typically requires strong reducing agents like lithium aluminum hydride (LiAlH4).

Conversely, while direct oxidation of the carboxamide itself is uncommon, reactions on the pyrazole ring can be influenced by the presence of the carboxamide group. The electronic nature of the carboxamide can affect the electron density of the pyrazole ring and thus its susceptibility to oxidation or reduction.

Mechanism of Aromatization in Related Pyrazole Systems

The synthesis of pyrazoles often involves a final aromatization step. One common method for pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648). youtube.com This reaction proceeds through the formation of an intermediate, which is not yet aromatic. youtube.com This intermediate then undergoes a dehydration or a similar elimination reaction to form the stable, aromatic pyrazole ring. youtube.comyoutube.com

Another pathway to pyrazoles involves the oxidative aromatization of pyrazolines. rsc.org Pyrazolines are five-membered rings containing two adjacent nitrogen atoms but lacking the full aromaticity of pyrazoles. rsc.org Electrochemical methods have been developed for this transformation, where an electric current is used to drive the oxidation, often in the presence of a redox mediator. rsc.org The proposed mechanism for some electrochemical aromatizations involves a base-promoted proton elimination followed by the formal elimination of a leaving group, such as HCl, to yield the aromatic pyrazole. rsc.org

The aromatization can also be achieved using chemical oxidants. For instance, molecular oxygen in the presence of activated carbon has been used to aromatize pyrazolines to pyrazoles. organic-chemistry.org The driving force for these reactions is the formation of the highly stable aromatic pyrazole ring system.

Exploration of Novel Reaction Pathways and Catalytic Processes

The exploration of novel reaction pathways and catalytic processes for the functionalization of this compound and related pyrazole-4-carboxamide scaffolds is a dynamic area of research. These investigations aim to develop efficient and selective methods for creating new derivatives with potential applications in various fields of chemistry. Key areas of exploration include palladium-catalyzed cross-coupling reactions, the use of alternative catalysts, and the investigation of diverse reaction mechanisms for constructing complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts have proven to be highly effective for the formation of carbon-carbon and carbon-nitrogen bonds in pyrazole chemistry. Research has demonstrated the utility of various palladium-based catalytic systems for the synthesis of functionalized pyrazole derivatives. For instance, the Suzuki-Miyaura cross-coupling reaction has been successfully employed for the synthesis of N-aryl and N-heteroaryl pyrazoles.

One notable study explored several palladium coupling systems for the N-alkylation of heterocyclic carboxylates, including pyrazole derivatives. The systems evaluated included Pd(dba)₂-K₃PO₄ in DCM, Pd(OAc)₂-Cs₂CO₃ in EtOH/H₂O, Pd(PPh₃)₄-K₂CO₃ in toluene/MeOH, and Pd(PPh₃)₄-K₃PO₄ in 1,4-dioxane (B91453). researchgate.net The most effective system for a Suzuki-Miyaura cross-coupling was found to be Pd(PPh₃)₄ as the catalyst with K₃PO₄ as the base in 1,4-dioxane at 100 °C, which resulted in a 94% yield of the target product. researchgate.net

Late-stage palladium-catalyzed cyanation using Zn(CN)₂ has also been attempted on related pyrazole systems, although with limited success in some cases. acs.org These studies highlight the importance of catalyst and substrate optimization for successful transformations.

Table 1: Palladium-Catalyzed Coupling Reactions for Pyrazole Functionalization

Catalyst System Base Solvent Reaction Type Yield Reference
Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane Suzuki-Miyaura Coupling 94% researchgate.net
Pd(dba)₂ K₃PO₄ DCM N-Alkylation Evaluated researchgate.net
Pd(OAc)₂ Cs₂CO₃ EtOH/H₂O N-Alkylation Evaluated researchgate.net
Pd(PPh₃)₄ K₂CO₃ Toluene/MeOH N-Alkylation Evaluated researchgate.net
Pd catalyst Zn(CN)₂ Not specified Cyanation Failed acs.org

Alternative Catalytic Systems and Reaction Conditions

Beyond palladium catalysis, researchers have investigated other catalytic systems and reaction conditions to promote novel transformations of the pyrazole core. These efforts aim to develop more sustainable, cost-effective, and environmentally friendly synthetic methods.

A metal-free approach for the N-allylation of pyrazoles using allylic alcohols has been developed, employing Bu₄NHSO₄ as a catalyst in water. researchgate.net This method offers an atom-economic strategy for the synthesis of N-allylic pyrazole derivatives. researchgate.net Additionally, iodine has been used as a catalyst for the reaction of aldehyde hydrazones with electron-deficient olefins to synthesize pyrazole derivatives. nih.gov

The Vilsmeier-Haack reaction is another important pathway for the functionalization of pyrazoles, specifically for the introduction of a formyl group at the 4-position of the pyrazole ring. nih.govresearchgate.net This reaction typically utilizes a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). nih.gov The resulting pyrazole-4-carbaldehydes are versatile intermediates for further synthetic transformations. researchgate.netekb.eg

Furthermore, one-pot multicomponent reactions have been explored for the efficient synthesis of complex pyrazole derivatives. For example, a catalytic amount of HAp/ZnCl₂ nano-flakes has been used to catalyze the reaction of hydrazine hydrate, arylidene malononitrile, and isothiocyanates to produce 1H-pyrazole-1-carbothioamide derivatives in high yields. biointerfaceresearch.com

Table 2: Alternative Catalytic Processes and Reaction Pathways

Catalyst/Reagent Reactants Product Type Key Features Reference
Bu₄NHSO₄ Pyrazole, Allylic Alcohol N-Allylated Pyrazole Metal-free, in water researchgate.net
I₂ Aldehyde Hydrazone, Olefin Pyrazole Derivative Iodine-catalyzed nih.gov
POCl₃/DMF Hydrazone Pyrazole-4-carbaldehyde Vilsmeier-Haack reaction nih.gov
HAp/ZnCl₂ Hydrazine Hydrate, Arylidene Malononitrile, Isothiocyanate 1H-Pyrazole-1-carbothioamide One-pot, multicomponent biointerfaceresearch.com

Mechanistic Investigations

Understanding the reaction mechanisms is crucial for the rational design of new synthetic routes and catalysts. For protic pyrazole complexes, mechanistic studies have revealed the role of the pyrazole NH group in promoting reactions such as the heterolytic N-N bond cleavage of coordinated hydrazine. nih.gov Theoretical calculations, including Density Functional Theory (DFT), have been employed to elucidate reaction pathways, such as the hydrogen bonding effects between substrates, solvent, and catalyst in the N-allylation of pyrazoles. researchgate.net

In the context of pyrazole carboxamides with biological activity, mechanistic studies have focused on their mode of action. For instance, a novel pyrazole carboxamide containing a diarylamine scaffold was found to act by disrupting the cell walls or membranes of the fungus Rhizoctonia solani. nih.gov Proteomic analysis and molecular docking studies suggested that its antifungal activity involves targeting complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase) in the mitochondrial respiratory chain. nih.gov While not directly a study of the synthesis of this compound, this provides insight into the types of mechanistic investigations performed on related functionalized pyrazole carboxamides.

Advanced Analytical Methodologies for Research on N,n Diethyl 1h Pyrazole 4 Carboxamide

High-Resolution Chromatographic Techniques for Separation and Purity

High-resolution chromatography is fundamental for the isolation and purity assessment of N,N-diethyl-1H-pyrazole-4-carboxamide. These techniques separate the compound from impurities, starting materials, and by-products that may be present after synthesis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive organic compounds like this compound. When coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS), it provides a powerful platform for both qualitative and quantitative analysis. nih.govojp.gov

The separation is typically achieved on a reversed-phase column (e.g., C18) where the compound is eluted using a mobile phase gradient, often a mixture of an aqueous solvent (like water with a small amount of acid, e.g., 0.1% formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). mdpi.com The DAD detector continuously records the UV-Vis spectrum of the eluent, allowing for the identification of the compound based on its specific absorption spectrum and providing an initial assessment of peak purity. mdpi.comnih.gov

For unequivocal identification, the eluent is directed into a mass spectrometer. nih.gov Electrospray ionization (ESI) is a common ionization technique for such analyses, as it is a soft ionization method that typically keeps the molecule intact, showing a prominent protonated molecule [M+H]⁺. Further structural confirmation can be achieved through fragmentation analysis in the mass spectrometer.

Table 1: Illustrative HPLC-DAD-MS Parameters for this compound Analysis

ParameterValue
Chromatography System UHPLC/HPLC System
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
DAD Wavelength 200-400 nm
MS Detector ESI-Quadrupole or Time-of-Flight (TOF)
Ionization Mode Positive (ESI+)
Scan Range (m/z) 50-500

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and thermally stable compounds. mdpi.com While pyrazole (B372694) carboxamides can be analyzed directly if they possess sufficient volatility and thermal stability, derivatization is sometimes employed to enhance their chromatographic properties. nist.gov For instance, silylation can increase volatility and improve peak shape. nist.gov

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates compounds based on their boiling points and interactions with the phase. mdpi.com As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). EI is a high-energy ionization technique that causes extensive fragmentation of the molecule. researchgate.net The resulting mass spectrum, with its unique fragmentation pattern, serves as a molecular fingerprint for identification by comparison with spectral libraries or through manual interpretation of the fragmentation pathways. researchgate.net

Table 2: Hypothetical GC-MS Parameters for this compound Analysis

ParameterValue
Chromatography System Gas Chromatograph with Mass Spectrometer
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Injection Mode Splitless
MS Detector Quadrupole or Ion Trap
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range (m/z) 40-450

Quantitative Analytical Methods for Compound Analysis

For accurate measurement of the concentration of this compound in various samples, highly sensitive and selective quantitative methods are required.

Ion-pair liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive technique for quantifying polar compounds that may exhibit poor retention on traditional reversed-phase columns. nih.govrsc.org This method is particularly useful for analyzing compounds like this compound, especially when present at low concentrations in complex biological or environmental matrices. rsc.org

The principle of ion-pair chromatography involves adding an ion-pairing reagent to the mobile phase. acs.orgnih.gov This reagent forms a neutral ion pair with the charged analyte, which can then be retained on a nonpolar stationary phase. acs.orgnih.gov The choice of the ion-pairing agent and the pH of the mobile phase are critical for achieving good chromatographic separation. nih.gov

Following separation, the analyte is quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion of the analyte) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This process provides a high degree of selectivity and sensitivity, minimizing interferences from the matrix.

Table 3: Representative Ion-Pair LC-MS/MS Parameters for Quantification

ParameterValue
Chromatography System UPLC/HPLC with Tandem Mass Spectrometer
Column Reversed-Phase C18 (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A 5 mM Hexylamine in Water (pH adjusted)
Mobile Phase B Methanol
Flow Rate 0.4 mL/min
MS/MS System Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition Precursor Ion (m/z) → Product Ion (m/z)
Collision Energy Optimized for the specific transition

Calorimetric Techniques for Binding Thermodynamics (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during biomolecular interactions. researchgate.netnih.gov It is considered the gold standard for characterizing the thermodynamics of binding events, such as the interaction of this compound with a target protein or other macromolecule. sygnaturediscovery.com

In an ITC experiment, a solution of the ligand (this compound) is titrated in small aliquots into a sample cell containing the macromolecule of interest. americanlaboratory.com The heat released or absorbed upon binding is measured by a highly sensitive calorimeter. americanlaboratory.com A single ITC experiment can determine the binding affinity (Ka), the binding stoichiometry (n), and the enthalpy of binding (ΔH). nih.gov From these parameters, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. This information is invaluable for understanding the driving forces behind the binding event. researchgate.netnih.gov

Table 4: Thermodynamic Parameters Determined by Isothermal Titration Calorimetry

ParameterSymbolDescription
Binding Affinity Constant KaA measure of the strength of the binding interaction.
Dissociation Constant KdThe reciprocal of Ka, often used to express affinity.
Stoichiometry nThe number of ligand molecules that bind to one macromolecule.
Enthalpy Change ΔHThe heat released or absorbed during the binding event. nih.gov
Gibbs Free Energy Change ΔGIndicates the spontaneity of the binding process.
Entropy Change ΔSReflects the change in disorder of the system upon binding.

Future Research Directions and Translational Perspectives for N,n Diethyl 1h Pyrazole 4 Carboxamide in Chemical Biology

Development of N,N-diethyl-1H-pyrazole-4-carboxamide as Molecular Probes for Biochemical Pathways

The functionalization of bioactive scaffolds into molecular probes is a critical step in elucidating complex biochemical pathways. The this compound structure offers several avenues for transformation into such tools. By incorporating reporter groups like fluorophores or affinity tags, derivatives of this compound could be engineered to visualize and track biological processes in real-time.

Future research could focus on synthesizing analogs of this compound that are appended with moieties suitable for various bio-conjugation techniques. For instance, the introduction of a terminal alkyne or azide (B81097) group would render the molecule "clickable," allowing for its attachment to reporter molecules via copper-catalyzed or strain-promoted cycloaddition reactions. These probes could then be used in a variety of applications, from cellular imaging to target identification and validation.

One promising area of application is in studying enzymes, a common target for pyrazole-based compounds. nih.gov For example, pyrazole (B372694) derivatives have been investigated as inhibitors of succinate (B1194679) dehydrogenase (SDH) and carbonic anhydrases (CAs). acs.orgnih.gov A fluorescently labeled this compound could be used to study enzyme kinetics, inhibitor binding, and subcellular localization of these targets.

Table 1: Potential Molecular Probe Designs Based on this compound

Probe TypeModification StrategyPotential Application
Fluorescent Probe Conjugation of a fluorophore (e.g., fluorescein, rhodamine) to the pyrazole ring or the diethylamide moiety.Real-time imaging of drug distribution in cells; Förster Resonance Energy Transfer (FRET) assays to study protein-protein interactions.
Affinity-Based Probe Incorporation of a biotin (B1667282) tag for streptavidin-based pulldown experiments.Identification of novel protein binding partners and biological targets.
Photo-affinity Probe Introduction of a photo-reactive group (e.g., benzophenone, diazirine) for covalent cross-linking to target proteins upon UV irradiation.Irreversible labeling and identification of direct binding targets within a complex proteome.
"Clickable" Probe Synthesis of derivatives containing terminal alkyne or azide groups for bio-orthogonal ligation.Versatile labeling for various downstream applications including imaging, proteomics, and activity-based protein profiling.

Application of Advanced Machine Learning and Artificial Intelligence for De Novo Design

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized drug discovery by enabling the de novo design of novel molecules with optimized properties. nih.govfrontiersin.org These computational methods can explore the vast chemical space—estimated to contain between 10³³ and 10⁶³ drug-like molecules—far more efficiently than traditional screening methods. frontiersin.org Generative models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be trained on large datasets of known molecules to generate new chemical entities with desired characteristics. nih.govfrontiersin.org

Reinforcement learning, a type of machine learning, can be particularly powerful in this context. neurips.cc A generative model can be coupled with a scoring function that rewards the generation of molecules with predicted high affinity for a specific biological target, while also penalizing for undesirable properties like poor synthesizability or predicted toxicity. This iterative process can rapidly identify promising new candidates for synthesis and experimental testing. schrodinger.com

Exploration of Novel Biological Targets and Mechanistic Pathways

While the pyrazole scaffold is known to interact with a range of biological targets, the specific targets of this compound are not extensively characterized. nih.gov Future research should focus on broad screening campaigns to identify novel protein-binding partners and elucidate the compound's mechanism of action.

A variety of experimental approaches can be employed for this purpose. High-throughput screening (HTS) of large compound libraries against diverse panels of biological targets can provide initial hits. More targeted approaches, such as chemical proteomics using affinity-based probes derived from this compound (as described in section 8.1), can identify direct binding partners in a cellular context.

Recent studies have shown that pyrazole carboxamides can have activity against a wide range of targets, including:

Protein Kinases: The pyrazole scaffold is considered a privileged structure for designing protein kinase inhibitors, which are crucial in cancer therapy. nih.gov

Succinate Dehydrogenase (SDH): Several pyrazole carboxamides have been developed as potent inhibitors of this key enzyme in the mitochondrial electron transport chain, with applications as fungicides. acs.orgacs.org

Carbonic Anhydrases (CAs): Pyrazole-sulfonamide derivatives have shown potent inhibitory activity against various isoforms of carbonic anhydrase. nih.govnih.gov

DNA: Some pyrazole derivatives have been found to bind to the minor groove of DNA, suggesting a potential mechanism for anticancer activity. jst.go.jpacs.org

By systematically screening this compound against these and other target classes, researchers can uncover novel therapeutic opportunities.

Table 2: Known and Potential Biological Target Classes for Pyrazole Carboxamides

Target ClassExamplesKnown Activity of Pyrazole DerivativesPotential for this compound
Enzymes Carbonic Anhydrases, Succinate Dehydrogenase, Cholinesterases nih.govacs.orgPotent inhibition demonstrated by various derivatives. nih.govacs.orgacs.orgHigh potential for interaction, warrants direct enzymatic screening.
Protein Kinases Aurora Kinases, Cyclin-Dependent Kinases (CDKs) nih.govresearchgate.netThe pyrazole scaffold is a key component of many kinase inhibitors. nih.govScreening against a kinome panel could reveal specific inhibitory activity.
G-Protein Coupled Receptors (GPCRs) VariousSome pyrazole derivatives show activity at GPCRs.A potential area for investigation through broad receptor screening panels.
Nucleic Acids DNACertain pyrazole-based compounds can interact with DNA. jst.go.jpDNA binding studies could reveal a novel mechanism of action.

Integration into Multi-Target Ligand Design Strategies

The concept of "one molecule, multiple targets" is gaining traction in drug discovery as a way to address complex diseases like cancer and neurodegenerative disorders, which often involve multiple pathological pathways. nih.govmdpi.com The pyrazole scaffold is well-suited for the design of multi-target ligands, or "hybrid" molecules, due to its versatile chemistry and its ability to interact with diverse biological targets. researchgate.net

This compound can serve as a foundational scaffold for creating multi-target agents. By strategically combining it with other pharmacophores known to interact with different targets, novel compounds with unique polypharmacological profiles can be designed. For example, a pyrazole carboxamide moiety could be linked to a fragment known to inhibit another enzyme or receptor implicated in a particular disease.

Research has demonstrated the successful application of this strategy with other pyrazole derivatives. For instance, pyrazole-sulfonamide hybrids have been synthesized to simultaneously target cholinesterases and carbonic anhydrases, which are both relevant to Alzheimer's disease. nih.gov Similarly, pyrazole-based hybrids have been developed to target multiple pathways in cancer. researchgate.net Future efforts could focus on designing this compound hybrids that, for instance, combine kinase inhibition with anti-inflammatory activity or target two different nodes in a single signaling cascade. Molecular docking and other computational tools will be invaluable in the rational design of such multi-target ligands. nih.govmui.ac.ir

Q & A

Q. What are the optimal synthetic routes for preparing N,N-diethyl-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of ethyl acetoacetate with hydrazine derivatives, followed by alkylation. For example:

  • Step 1 : Cyclocondensation of ethyl acetoacetate with phenylhydrazine forms pyrazole carboxylate esters .
  • Step 2 : Hydrolysis of the ester to the carboxylic acid using aqueous NaOH .
  • Step 3 : N-alkylation with diethylamine via decarboxylative coupling. A Ru-catalyzed protocol (e.g., Ru(dtbbpy)₃₂ in DCE/HFIP solvent) enables efficient N,N-diethylation at the carboxamide position . Yield optimization requires careful control of solvent polarity, temperature (60–80°C), and stoichiometric ratios of reactants (e.g., 3:1 amine:carboxylic acid) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirms substitution patterns. The pyrazole C4-carboxamide proton appears as a singlet at δ ~8.0 ppm, while N,N-diethyl groups show triplets at δ ~1.2–1.4 ppm (CH₃) and δ ~3.3–3.5 ppm (CH₂) .
  • FTIR : Carboxamide C=O stretch at ~1650–1680 cm⁻¹ and N-H bending at ~1550 cm⁻¹ .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 209.1 (calculated for C₈H₁₃N₃O).

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cannabinoid receptors). Pyrazole carboxamides exhibit affinity for CB1/CB2 receptors, analogous to anandamide derivatives .
  • QSAR Studies : Correlate substituent effects (e.g., diethyl vs. dimethyl groups) with logP and binding energy. Diethyl groups enhance lipophilicity (clogP ~2.5), improving blood-brain barrier penetration .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gap) and reactivity .

Q. What strategies resolve contradictions between theoretical and experimental data in structural studies?

Methodological Answer:

  • X-ray Crystallography : Resolve ambiguities in NMR assignments (e.g., pyrazole ring conformation). For example, dihedral angles between pyrazole and carboxamide groups in crystal structures validate DFT-optimized geometries .
  • Dynamic NMR : Detect restricted rotation in N,N-diethyl groups at low temperatures (−40°C), explaining split signals in experimental spectra .
  • Error Analysis : Compare computational vs. experimental bond lengths (e.g., C=O: 1.22 Å theoretical vs. 1.24 Å experimental) to refine basis sets .

Q. How do solvent and catalyst choices impact regioselectivity in pyrazole functionalization?

Methodological Answer:

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor N-alkylation over O-alkylation by stabilizing transition states .
  • Catalyst Systems : Ru-based catalysts enhance decarboxylative coupling efficiency (TON ~150) vs. Pd catalysts (TON ~50) .
  • Additives : K₂CO₃ or Cs₂CO₃ as base improves yield (>80%) by deprotonating the carboxamide intermediate .

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